Cortisone-D7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

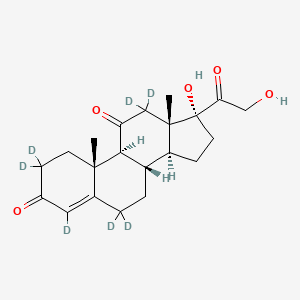

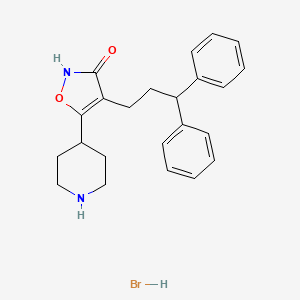

コルチゾン-D7は、グルココルチコイドホルモンであるコルチゾンの重水素標識体です。 これはコルチゾールの酸化代謝産物であり、免疫応答や炎症を含むさまざまな生理学的プロセスの調節に関与する重要なホルモンです 。コルチゾン-D7は、主にコルチゾンおよび関連化合物の代謝と薬物動態を研究するための安定同位体標識化合物として、科学研究で使用されています。

2. 製法

合成経路と反応条件: コルチゾン-D7の合成は、コルチゾン分子への重水素原子の組み込みを含みます。これは、重水素ガスまたは重水素化溶媒を用いた触媒的接触水素化など、さまざまな方法によって達成できます。反応条件は、通常、不活性雰囲気下でパラジウム炭素(Pd / C)などの触媒を使用し、水素原子と重水素原子の交換を促進します。

工業的生産方法: コルチゾン-D7の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の重水素ガスと高度な触媒システムを使用して、重水素原子の効率的な組み込みを保証することが含まれます。最終生成物は、クロマトグラフィー技術を使用して精製され、所望の同位体純度が達成されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cortisone-D7 involves the incorporation of deuterium atoms into the cortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve the desired isotopic purity.

化学反応の分析

反応の種類: コルチゾン-D7は、次のようなさまざまな化学反応を起こします。

酸化: コルチゾンの20α-ジヒドロコルチゾンや20β-ジヒドロコルチゾンなどの酸化型への変換。

還元: コルチゾンのコルチゾールへの還元。

置換: 特定の条件下では、コルチゾン-D7の重水素原子を水素原子に置き換えることができます。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬。

還元: 無水溶媒中で水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの試薬。

置換: 重水素ガス存在下で、パラジウム炭素(Pd / C)などの触媒。

主な生成物:

酸化: 20α-ジヒドロコルチゾン、20β-ジヒドロコルチゾン。

還元: コルチゾール。

置換: 重水素の組み込み度が異なるコルチゾン。

4. 科学研究への応用

コルチゾン-D7は、さまざまな用途で科学研究で広く使用されています。

化学: コルチゾンの代謝経路と速度論を理解するための代謝研究におけるトレーサーとして使用されます。

生物学: グルココルチコイドの細胞プロセスや免疫応答における役割を調べる研究で使用されます。

医学: コルチゾンおよび関連薬物の吸収、分布、代謝、排泄(ADME)を評価するための薬物動態研究で使用されます。

産業: 新しいグルココルチコイドベースの治療法の開発と、医薬品製品の同位体純度を保証するための品質管理プロセスに適用されます。

科学的研究の応用

Cortisone-D7 is widely used in scientific research for various applications:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of cortisone metabolism.

Biology: Employed in studies investigating the role of glucocorticoids in cellular processes and immune response.

Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of cortisone and related drugs.

Industry: Applied in the development of new glucocorticoid-based therapies and in quality control processes to ensure the isotopic purity of pharmaceutical products.

作用機序

コルチゾン-D7は、さまざまな組織に見られる核レセプターの一種であるグルココルチコイドレセプターに結合することで効果を発揮します。 結合すると、レセプター-リガンド複合体は核に移動し、炎症や免疫応答に関与する標的遺伝子の発現を調節します 。 主要な分子標的は、抗炎症タンパク質と炎症性メディエーターの産生を調節する酵素をコードする遺伝子です .

類似化合物:

コルチゾール: コルチゾンの活性型で、ストレス応答と免疫調節に関与しています。

プレドニゾロン: 抗炎症作用が類似した合成グルココルチコイド。

デキサメタゾン: さまざまな炎症性および自己免疫疾患で使用される強力な合成グルココルチコイド。

コルチゾン-D7の独自性: コルチゾン-D7は、重水素標識により、安定性が高まり、代謝研究で正確に追跡できるため、独自性があります。この同位体標識は、他のグルココルチコイドとは異なり、研究用途において貴重なツールとなっています。

類似化合物との比較

Cortisol: The active form of cortisone, involved in stress response and immune regulation.

Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A potent synthetic glucocorticoid used in various inflammatory and autoimmune conditions.

Uniqueness of Cortisone-D7: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This isotopic labeling distinguishes it from other glucocorticoids and makes it an invaluable tool in research applications.

特性

分子式 |

C21H28O5 |

|---|---|

分子量 |

367.5 g/mol |

IUPAC名 |

(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,10D2 |

InChIキー |

MFYSYFVPBJMHGN-IREIJJQWSA-N |

異性体SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@@H]3[C@@H](CC2([2H])[2H])[C@@H]4CC[C@@]([C@]4(C(C3=O)([2H])[2H])C)(C(=O)CO)O)C |

正規SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate](/img/structure/B11829522.png)

![3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11829530.png)

![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)